Ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate is an organic compound with the molecular formula and a molar mass of 218.21 g/mol. This compound features a tetrazole ring, which is a five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom. The presence of the tetrazole moiety is significant as it contributes to various biological activities and enhances the compound's potential in medicinal chemistry. Ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate is known for its irritant properties and should be handled with care under appropriate storage conditions (2-8 °C) .
The chemical reactivity of ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate can be attributed to its functional groups, particularly the amine and ester functionalities. The compound can undergo hydrolysis reactions, yielding the corresponding carboxylic acid and alcohol. Additionally, it may participate in coupling reactions, where it can react with various electrophiles due to the nucleophilic nature of the amine group.
Ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate exhibits notable biological activities, particularly in pharmacology. Compounds containing tetrazole rings are often investigated for their potential as analgesics and anti-inflammatory agents. The tetrazole moiety can mimic carboxylic acids, which are known to interact with biological targets. Studies have shown that related tetrazole derivatives possess antimicrobial, antifungal, and anticancer properties .
The synthesis of ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate typically involves several steps:
These methods allow for the efficient synthesis of the target compound while maintaining high yields .
Ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate has potential applications in medicinal chemistry due to its biological activity. It can be explored as:
Interaction studies involving ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate often focus on its binding affinity to various biological targets, including enzymes and receptors. The presence of the tetrazole ring enhances its ability to mimic natural substrates, allowing for potential interactions with active sites on target proteins. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound .
Several compounds share structural similarities with ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate, particularly those containing tetrazole or benzoate functionalities. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 4-amino benzoate | Contains an amino group | Simpler structure without tetrazole |
| 4-Tetrazol-1-yl benzoic acid | Contains a carboxylic acid instead of an ester | More acidic properties |
| 1-benzyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine | Piperazine moiety adds complexity | Potentially different pharmacological effects |
| Ethyl 4-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate | Morpholine substitution instead of tetrazole | Different interaction profile due to morpholine |
Ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate stands out due to its unique combination of a tetrazole ring and an amine-benzoyl linkage, which may confer distinct biological activities compared to its analogs .